molecular formula C18H15ClN4O3S B11408396 N-benzyl-5-chloro-2-(methylsulfonyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(methylsulfonyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11408396
M. Wt: 402.9 g/mol
InChI Key: IOQOMTIIKRACGA-UHFFFAOYSA-N
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Description

N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a methanesulfonyl group, and a pyridinyl moiety attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

    Benzylation and Pyridinyl Substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methanesulfonyl group and the formation of corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-Benzyl-5-chloro-2-methoxybenzenesulfonamide: This compound shares the benzyl and chloro substituents but differs in the presence of a methoxy group instead of a pyridinyl moiety.

    N-Benzyl-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide: This compound is similar in structure but lacks the pyridinyl group.

    N-Benzyl-5-chloro-2-methanesulfonyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide: This compound has a similar structure but with the pyridinyl group attached at a different position on the pyrimidine ring.

The uniqueness of N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-methylsulfonyl-N-pyridin-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c1-27(25,26)18-21-11-14(19)16(22-18)17(24)23(15-9-5-6-10-20-15)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3

InChI Key

IOQOMTIIKRACGA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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